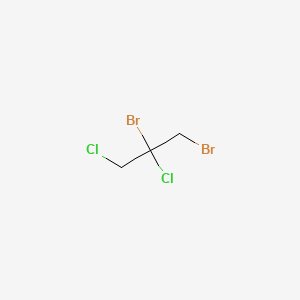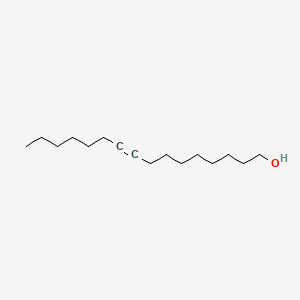
Ethyl-4-Chlor-8-(Trifluormethyl)chinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (ETQC) is a chlorinated quinoline derivative that has been widely studied in recent years due to its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science. ETQC has been found to possess a range of unique properties that make it an attractive candidate for use in research and development.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
Ethyl-4-Chlor-8-(Trifluormethyl)chinolin-3-carboxylat: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Es wird bei der Synthese verschiedener Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt. So ist seine Trifluormethylgruppe entscheidend für die Bildung von Molekülen, die Zellmembranen durchdringen können, was für die Entwicklung von Medikamenten mit besserer Bioverfügbarkeit von Vorteil ist .
Agrochemikalien
Im Bereich der Agrochemikalien dient diese Verbindung als Vorläufer für die Synthese von Herbiziden und Pestiziden. Seine chemische Struktur ermöglicht die Herstellung von Substanzen, die mit bestimmten Enzymen oder Proteinen in Schädlingen interagieren können, was zur Entwicklung neuer, effektiverer Agrochemikalien führt .
Farbstoffe
Die Fähigkeit der Verbindung, an Metallzentren zu binden, macht sie nützlich bei der Synthese von Farbstoffkomplexen. Diese Komplexe sind besonders wichtig bei der Herstellung von Farbstoff-sensibilisierten Solarzellen (DSSCs), einer Art Solarzelle, die Licht mithilfe eines Farbstoffs als photoaktives Material in elektrische Energie umwandelt .
Organische Synthese
Als Zwischenprodukt in der organischen Synthese ist This compound an verschiedenen chemischen Reaktionen beteiligt, um komplexe organische Moleküle zu erzeugen. Seine Reaktivität mit verschiedenen Reagenzien ermöglicht die Bildung verschiedener chemischer Strukturen, die für die Entwicklung neuer organischer Verbindungen unerlässlich sind .
Materialwissenschaften
Diese Verbindung ist auch in den Materialwissenschaften von Bedeutung, wo sie zur Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt wird. So kann ihre Einarbeitung in Polymere die Festigkeit, Dauerhaftigkeit und Widerstandsfähigkeit des Materials gegenüber Umweltfaktoren verbessern .
Biochemie
In der Biochemie findet die Verbindung Anwendung bei der Untersuchung von Enzym-Substrat-Interaktionen. Seine Strukturmerkmale ermöglichen es ihm, bestimmte natürliche Substrate zu imitieren, wodurch das Verständnis biochemischer Pfade und die Entwicklung von Enzyminhibitoren unterstützt wird .
Wirkmechanismus
Target of Action
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that falls under the quinoline class of organic moleculesyoelii .
Pharmacokinetics
66 g/mol) and structure suggest that it may have good bioavailability .
Action Environment
, suggesting that it may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGIGQHDHKBPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352388 | |
| Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31602-11-6 | |
| Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)









